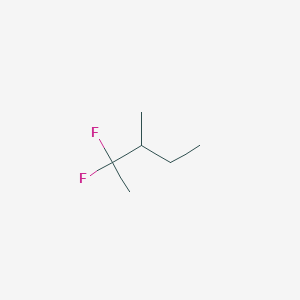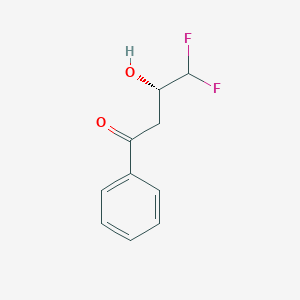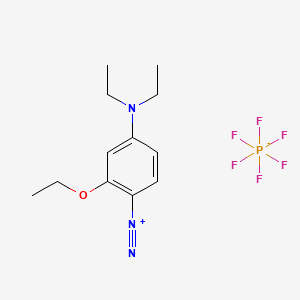
N-Ethyl-N-(4-vinylbenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(4-vinylbenzyl)ethanamine is an organic compound with the chemical formula C13H19N. It is a tertiary amine with a vinylbenzyl group attached to the nitrogen atom. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-N-(4-vinylbenzyl)ethanamine can be synthesized through a multi-step process. One common method involves the alkylation of N-ethyl ethanamine with 4-vinylbenzyl chloride. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-(4-vinylbenzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation catalysts.
Substitution: The vinyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Ethyl-substituted amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-Ethyl-N-(4-vinylbenzyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-(4-vinylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylbenzyl group allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethylamine: A simpler tertiary amine without the vinylbenzyl group.
N-Ethyl-N-(4-nitrobenzyl)ethanamine: Contains a nitro group instead of a vinyl group.
N-Ethyl-N-(4-methylbenzyl)ethanamine: Contains a methyl group instead of a vinyl group.
Uniqueness
N-Ethyl-N-(4-vinylbenzyl)ethanamine is unique due to the presence of the vinylbenzyl group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
N-[(4-ethenylphenyl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C13H19N/c1-4-12-7-9-13(10-8-12)11-14(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3 |
Clé InChI |
XESULCZVWZVTFC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















